N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] is a compound that features two diphenylphosphanyl groups attached to an ethane-1,2-diyl backbone through propanamide linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] typically involves the reaction of diphenylphosphine with an appropriate ethane-1,2-diyl precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The phosphanyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphanyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metal ions. This versatility makes it a valuable ligand in coordination chemistry and catalysis, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
173174-12-4 |
---|---|
Molekularformel |
C32H34N2O2P2 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
3-diphenylphosphanyl-N-[2-(3-diphenylphosphanylpropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C32H34N2O2P2/c35-31(21-25-37(27-13-5-1-6-14-27)28-15-7-2-8-16-28)33-23-24-34-32(36)22-26-38(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,33,35)(H,34,36) |
InChI-Schlüssel |
OGEWQAPCSVYWPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCC(=O)NCCNC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.